![molecular formula C10H12BrNO2S B1450168 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-21-7](/img/structure/B1450168.png)
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 228.09 .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-tumor agents. The introduction of sulfonyl groups, as seen in this compound, has been associated with increased antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The ability to inhibit cancer cell proliferation in a dose-dependent manner makes it a valuable candidate for further investigation in cancer therapeutics.
Molecular Docking Studies
The structural features of this compound make it suitable for molecular docking studies. These studies help in understanding the binding orientations of potential drug candidates within the active sites of target proteins. For instance, compounds similar to 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide have been docked in the active site of c-Met, a protein associated with cancer progression .
Molecular Dynamics Simulations
Molecular dynamics simulations are crucial for evaluating the binding stabilities between synthesized compounds and their receptors. The compound’s structure allows for such simulations, which can predict the behavior of the compound in biological systems and its potential as a drug candidate .
Pharmacophore Development
The presence of both alkyl or aralkyl and a sulfonyl group in this compound suggests its role as a pharmacophore. Pharmacophores are essential for the development of new drugs as they represent the minimal set of structural features necessary for the molecular recognition of a ligand by a biological macromolecule .
Synthesis of Fused Heterocycles
Compounds with a similar backbone to 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide are used in the synthesis of fused heterocycles. These heterocycles often exhibit unique biological activities and are valuable in drug research and development .
Drug Research and Development
The interesting pharmaceutical and biological activities of compounds like 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide make them valuable in drug research and development. Their synthetic analogs and the synthesis of their heteroannelated derivatives are of significant interest in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
8-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8-2-3-9(11)5-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKDYJWHMNEEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)Br)S(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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